1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose is a fluorinated monosaccharide that has garnered attention in the field of glycosciences due to its potential applications in medicinal chemistry and imaging. This compound is characterized by the presence of a fluorine atom at the anomeric position, which significantly alters its chemical properties and biological activities compared to its non-fluorinated counterparts. The synthesis and manipulation of such fluorinated sugars are crucial for developing new therapeutic agents and diagnostic tools.
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose belongs to the class of fluorinated carbohydrates, which are sugars modified to include fluorine atoms. These compounds are often classified based on their functional groups and stereochemistry, making them relevant in both organic synthesis and biological research.
The synthesis of 1-deoxy-1-fluoro-D-erythro-hept-2-ulopyranose involves several key steps, primarily focusing on selective fluorination reactions.
The synthesis process often utilizes techniques such as NMR spectroscopy for monitoring reaction progress and confirming product structures. The reaction conditions, including temperature and solvent choice, are optimized to enhance yield and selectivity of the desired anomeric form.
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose has a molecular formula of with a molar mass of approximately 196.18 g/mol. The structure features a pyranose ring with a hydroxyl group at C-2 and a fluorine atom at C-1.
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose participates in various chemical reactions typical of carbohydrates, including:
The reactivity of this compound is influenced by the electronegative fluorine atom, which can stabilize certain intermediates and affect reaction pathways. Its behavior in these reactions can be studied using techniques like mass spectrometry and chromatography.
The mechanism of action for 1-deoxy-1-fluoro-D-erythro-hept-2-ulopyranose primarily revolves around its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom alters how the molecule fits into active sites compared to non-fluorinated sugars, potentially enhancing binding affinities or altering metabolic pathways.
Studies have shown that fluorinated sugars can exhibit different kinetics and thermodynamics when interacting with enzymes involved in carbohydrate metabolism, which may lead to novel therapeutic effects.
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose typically appears as a colorless or slightly colored solid. It is soluble in polar solvents like water and methanol due to its hydroxyl groups.
The chemical properties include:
Relevant data includes melting point, boiling point, solubility parameters, and spectral data (NMR, IR) which provide insights into its structural characteristics.
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose has several applications:
Fluorinated monosaccharides represent a cornerstone of carbohydrate chemistry, where strategic fluorine substitution alters physicochemical properties—including enhanced metabolic stability, altered hydrophobicity, and modified hydrogen-bonding capacity—without dramatically altering steric bulk. The C-F bond's stability makes these compounds resistant to glycosidase cleavage and acid hydrolysis, mimicking natural sugars while acting as metabolic inhibitors or mechanistic probes. Fluorination at the anomeric carbon (C-1) is particularly significant, as it prevents mutarotation and locks the ring in a specific anomeric configuration (α or β), providing defined structural probes for studying enzyme-substrate interactions. The IUPAC carbohydrate nomenclature guidelines provide the framework for systematically naming these complex derivatives, including stereochemical descriptors like D-erythro and ring form designations like pyranose [1].
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose serves as a critical tool for investigating rare sugar metabolism and designing glycomimetic drugs targeting carbohydrate-processing enzymes. Its seven-carbon backbone (heptose) mimics bacterial lipopolysaccharide (LPS) precursors, enabling studies on Gram-negative pathogen virulence factors. The fluorine atom at C-1 blocks phosphorylation pathways typical for natural heptuloses, converting it into a competitive inhibitor of kinases like ketohexokinase. Furthermore, its keto group at C-2 provides a site for chemoselective modifications (e.g., reductive amination, oxime ligation), facilitating the creation of activity-based probes for imaging or proteomic studies. Patents highlight derivatives of such C7 sugars as candidates for targeting glucose transporters (GLUTs) overexpressed in cancer cells [3].
The systematic development of fluorinated heptoses began in the late 20th century, coinciding with advances in asymmetric synthesis and a growing interest in rare sugars. Early efforts focused on hexose and pentose analogs, but discoveries around bacterial heptose biosynthesis spurred interest in seven-carbon analogs. The 1996 IUPAC recommendations standardized the naming of such compounds, enabling precise communication of stereochemistry (e.g., D-erythro configuration) and ring forms [1]. By the 2010s, compounds like 1-deoxy-1-fluoro-D-erythro-hept-2-ulopyranose emerged in patents as key intermediates for diagnostic and therapeutic agents, reflecting their dual utility as enzyme inhibitors and metabolic tracers [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: